molecular formula C15H8Cl2F3N5O3S2 B2966984 3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-chlorobenzenesulfonyl)urea CAS No. 2085690-36-2

3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-chlorobenzenesulfonyl)urea

Cat. No. B2966984
CAS RN: 2085690-36-2
M. Wt: 498.28
InChI Key: JFNWKFXPNSTAPK-UHFFFAOYSA-N
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Description

The compound “3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-chlorobenzenesulfonyl)urea” is a complex organic molecule. It contains several functional groups including a pyridine ring, a thiadiazole ring, and a urea linkage .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, analogues were synthesized utilizing known protocols reported for similar compounds in the literature . The optimal structure of the pyridine group was 5-CF3 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups present . It includes a pyridine ring which is a six-membered ring with one nitrogen atom, a thiadiazole ring which is a five-membered ring containing two nitrogen atoms and one sulfur atom, and a urea linkage which is a functional group with the structure -NH-(C=O)-NH2 .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of several reactive functional groups . For instance, the pyridine ring can undergo electrophilic substitution reactions, while the urea linkage can participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For instance, the presence of the trifluoromethyl group and the chlorine atoms would likely make the compound relatively nonpolar and lipophilic .

Scientific Research Applications

Synthesis and Structural Characterization

A study by Li and Chen (2008) describes a method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives, including those similar to the specified compound, emphasizing the efficiency of microwave irradiation over conventional heating for these reactions (Kejian Li & Wenbin Chen, 2008). Another research by Song et al. (2008) focuses on the synthesis, crystal structure, and bioactivities of a related N-(2,6-Difluorobenzoyl)-N′-[5-(Pyrid-4-yl)-1,3,4-Thiadiazol-2-yl]Urea, demonstrating its fungicidal activities and providing insights into its molecular structure through X-ray crystallography (Xinjian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).

Biological Activities

Several studies investigate the biological activities of compounds structurally related to 3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-chlorobenzenesulfonyl)urea. For instance, Hafez and El-Gazzar (2020) synthesized a series of pyridine containing 1,3,4-oxa/thiadiazol derivatives, exploring their anticancer activities against various cancer cell lines, highlighting the importance of the structural framework and heterocyclic rings attached to the pyridine moiety in determining their antitumor activity (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2020). Another study by Feng et al. (2020) discusses the antiproliferative effects of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives on various cancer cell lines, identifying compounds with significant inhibitory activities comparable to known anticancer agents (Jian Feng et al., 2020).

Safety and Hazards

This compound is likely to be hazardous due to the presence of several reactive functional groups and halogen atoms . It may cause respiratory irritation, skin irritation, and serious eye irritation. It may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Future research could focus on further elucidating the mechanism of action of this compound and similar compounds, as well as optimizing their synthesis for potential use as antimicrobial agents . Additionally, more detailed studies of the physical and chemical properties of these compounds could be beneficial .

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2F3N5O3S2/c16-8-1-3-9(4-2-8)30(27,28)25-13(26)22-14-24-23-12(29-14)11-10(17)5-7(6-21-11)15(18,19)20/h1-6H,(H2,22,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNWKFXPNSTAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC(=O)NC2=NN=C(S2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2F3N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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